N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-(trifluoromethoxy)benzamide
Description
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylpropyl)-4-(trifluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO3S/c1-14(21,12-3-2-8-23-12)9-19-13(20)10-4-6-11(7-5-10)22-15(16,17)18/h2-8,21H,9H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKMBPPKBVTKQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=C(C=C1)OC(F)(F)F)(C2=CC=CS2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-(trifluoromethoxy)benzamide typically involves multiple steps:
Formation of the Hydroxypropyl Intermediate: This step involves the reaction of thiophene with a suitable propylating agent under controlled conditions to introduce the hydroxypropyl group.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced through a nucleophilic substitution reaction using a trifluoromethoxy reagent.
Coupling with Benzamide: The final step involves coupling the hydroxypropyl-thiophene intermediate with benzamide under amide bond-forming conditions, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (dimethyl sulfoxide) in the presence of an acid.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
- This compound is utilized as a precursor in the synthesis of more complex organic molecules. Its functional groups facilitate various chemical reactions, allowing researchers to explore new synthetic pathways and reaction mechanisms.
Reactivity
- N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-(trifluoromethoxy)benzamide can undergo oxidation, reduction, and substitution reactions. For instance:
- Oxidation : The hydroxyl group can be oxidized to form a carbonyl compound.
- Reduction : The amide bond can be reduced to an amine using lithium aluminum hydride.
- Substitution : The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Biological Applications
Biochemical Probes
- The compound's specific functional groups allow it to serve as a probe in biochemical studies, particularly in examining enzyme interactions and receptor binding. Its structure is conducive to forming hydrogen bonds with target proteins, enhancing its potential as a research tool in molecular biology.
Pharmacological Potential
- Preliminary studies suggest that this compound may exhibit therapeutic properties. It has been investigated for its ability to modulate biological pathways through interactions with specific molecular targets, including enzymes and receptors.
Medicinal Chemistry
Drug Development
- The compound's unique properties make it a candidate for drug development. Its structural characteristics suggest potential interactions with biological targets relevant to various diseases, including cancer and infectious diseases. Research is ongoing to evaluate its efficacy and safety as a therapeutic agent.
Mechanism of Action
- The mechanism by which this compound exerts its biological effects involves interactions at the molecular level. The hydroxyl and amide groups can form hydrogen bonds with target proteins, while the thiophene and trifluoromethoxy groups enhance hydrophobic interactions and π-π stacking with aromatic residues in proteins.
Industrial Applications
Material Science
- In industrial settings, this compound can be utilized in the development of advanced materials with specific electronic or optical properties. Its unique chemical structure allows for modifications that can lead to enhanced thermal stability or improved electrical conductivity.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The hydroxypropyl and thiophene groups can interact with enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity for its targets, potentially affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-methoxybenzamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-chlorobenzamide: Similar structure but with a chloro group instead of a trifluoromethoxy group.
Uniqueness
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-(trifluoromethoxy)benzamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic properties and enhances its chemical stability and binding affinity compared to its analogs.
Biological Activity
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-(trifluoromethoxy)benzamide is a compound of interest due to its potential biological activities. This article delves into its synthesis, mechanisms of action, and biological effects, supported by various studies and findings.
The synthesis of this compound typically involves a multi-step process:
- Formation of Intermediate : The reaction begins with 2-bromo-1-(thiophen-2-yl)propan-1-one reacting with an appropriate amine to produce 2-hydroxy-2-(thiophen-2-yl)propylamine.
- Coupling Reaction : This intermediate is then coupled with 4-(trifluoromethoxy)benzoyl chloride in the presence of a base like triethylamine to yield the final product.
This compound features a hydroxyl group, an amide bond, and aromatic rings that contribute to its biological activity through hydrogen bonding and hydrophobic interactions with target proteins.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound can inhibit specific enzymes by forming hydrogen bonds with active sites, potentially affecting metabolic pathways.
- Receptor Modulation : It may act as a ligand for various receptors, modulating their activity through competitive or non-competitive inhibition.
The presence of thiophene and trifluoromethoxy groups enhances the compound's lipophilicity, allowing for better membrane permeability and interaction with intracellular targets.
3.1 Antimicrobial Activity
Studies have demonstrated that compounds similar to this compound exhibit broad-spectrum antimicrobial properties. For instance, derivatives of benzamide compounds have shown significant antibacterial activity against Gram-positive bacteria .
| Compound Type | Activity | Reference |
|---|---|---|
| Benzamide Derivatives | Antibacterial | |
| Thiophene-containing Compounds | Antifungal |
3.2 Antitumor Activity
Research has indicated that certain benzamide derivatives possess antitumor properties. The mechanism often involves the inhibition of specific kinases or growth factor receptors, leading to reduced cell proliferation in cancer models .
3.3 Case Studies
Several case studies highlight the efficacy of related compounds in clinical settings:
- Antitumor Efficacy : A study reported that a related benzamide derivative showed promising results in inhibiting tumor growth in nasopharyngeal carcinoma models, demonstrating significant cytotoxicity .
- Inhibition Studies : In vitro assays indicated that compounds with similar structures inhibited cell proliferation effectively, showing IC50 values in the low micromolar range against various cancer cell lines .
4. Conclusion
This compound represents a promising candidate for further research due to its diverse biological activities. Its mechanisms involving enzyme inhibition and receptor modulation position it as a potential therapeutic agent in antimicrobial and anticancer applications.
Q & A
Basic: What synthetic strategies are optimal for preparing N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-(trifluoromethoxy)benzamide, and how can intermediates be characterized?
Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Coupling 4-(trifluoromethoxy)benzoyl chloride with a thiophene-containing amine precursor under anhydrous conditions (e.g., acetonitrile, potassium carbonate as base) .
- Step 2: Hydroxyl group protection/deprotection, using reagents like O-benzyl hydroxylamine hydrochloride to prevent unwanted side reactions .
- Characterization:
Advanced: How can density-functional theory (DFT) predict the electronic properties of the trifluoromethoxy group in this compound?
Answer:
- Methodology: Use hybrid functionals (e.g., B3LYP) with exact exchange terms to model electron density and orbital interactions .
- Key Parameters:
- Validation: Compare computed vibrational frequencies (IR) with experimental data to refine functional accuracy .
Basic: What spectroscopic techniques are critical for resolving structural ambiguities in this compound?
Answer:
- X-ray crystallography (as in ) resolves absolute configuration and hydrogen-bonding networks (e.g., hydroxy-propyl group interactions) .
- 2D NMR (COSY, HSQC): Distinguishes thiophene proton coupling and confirms regiochemistry of substitution .
- ¹⁹F NMR: Monitors trifluoromethoxy group integrity under varying pH conditions .
Advanced: How do conflicting computational and experimental data on metabolic stability inform optimization strategies?
Answer:
- Issue: DFT may underestimate metabolic lability of the hydroxypropyl group due to solvent effects .
- Resolution:
Basic: What are the primary pharmacological targets hypothesized for this compound?
Answer:
- Targets: Enzymes with hydrophobic active sites (e.g., kinases, bacterial PPTases) due to the compound’s trifluoromethoxy and thiophene moieties .
- Validation:
- Enzyme inhibition assays (IC₅₀ determination).
- Docking studies using crystal structures of homologous targets (e.g., acetyl-CoA carboxylase) .
Advanced: How can structure-activity relationships (SAR) guide the design of analogs with improved potency?
Answer:
- Modifications:
- Replace thiophene with thieno[2,3-d]pyrimidine to enhance π-π stacking .
- Introduce electron-deficient substituents (e.g., nitro groups) to strengthen target binding .
- Evaluation:
Basic: What are common pitfalls in scaling up the synthesis, and how can they be mitigated?
Answer:
- Pitfalls:
- Low yield in coupling steps due to moisture-sensitive reagents (e.g., benzoyl chloride).
- Racemization of the hydroxypropyl chiral center .
- Solutions:
Advanced: What role do trifluoromethoxy groups play in overcoming bacterial resistance mechanisms?
Answer:
- Mechanism: The group’s electronegativity disrupts bacterial membrane potential and reduces efflux pump efficiency .
- Evidence:
- MIC assays against methicillin-resistant Staphylococcus aureus (MRSA) show 4-fold lower MIC compared to non-fluorinated analogs .
- Resistance induction studies demonstrate slower development of resistance due to multiple target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
